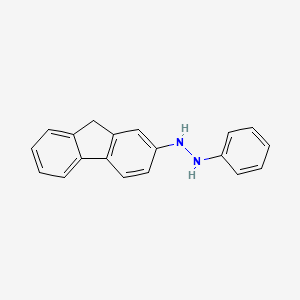
1-(9h-Fluoren-2-yl)-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-Fluoren-2-yl)-2-phenylhydrazine is an organic compound that features a fluorene moiety attached to a phenylhydrazine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine typically involves the reaction of 9H-fluoren-2-ylamine with phenylhydrazine under controlled conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a base like potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the hydrazine group into amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products:
Oxidation: Fluorenones and related derivatives.
Reduction: Amines and other reduced forms of the hydrazine group.
Substitution: Various substituted fluorenes and phenylhydrazines.
Aplicaciones Científicas De Investigación
1-(9H-Fluoren-2-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(9H-Fluoren-2-yl)-2-phenylhydrazine involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
2-(9H-Fluoren-2-yl)benzimidazole: Known for its fluorescence properties and applications in optoelectronics.
9,9-Dihexyl-9H-fluoren-2-yl derivatives: Used in organic light-emitting diodes (OLEDs) and other electronic devices.
Uniqueness: 1-(9H-Fluoren-2-yl)-2-phenylhydrazine stands out due to its combination of a fluorene moiety with a phenylhydrazine group, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
26319-86-8 |
|---|---|
Fórmula molecular |
C19H16N2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1-(9H-fluoren-2-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C19H16N2/c1-2-7-16(8-3-1)20-21-17-10-11-19-15(13-17)12-14-6-4-5-9-18(14)19/h1-11,13,20-21H,12H2 |
Clave InChI |
BHAKLIHFPLHVAD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NNC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


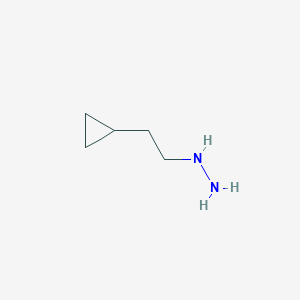
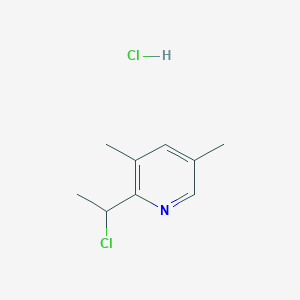
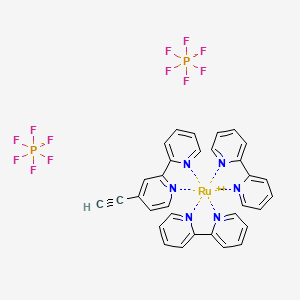
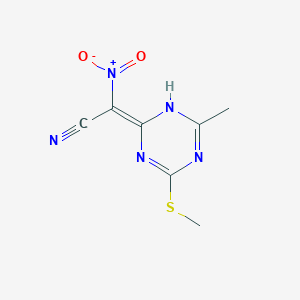
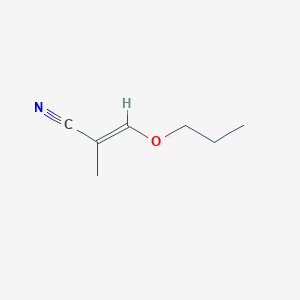
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)

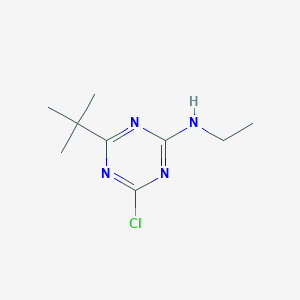
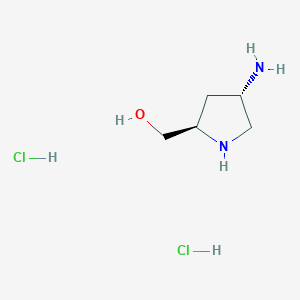
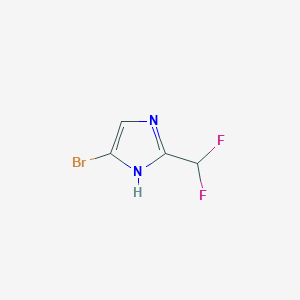
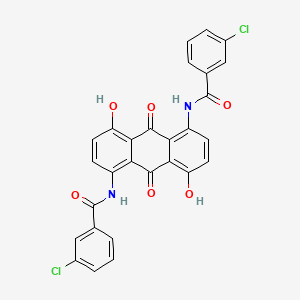
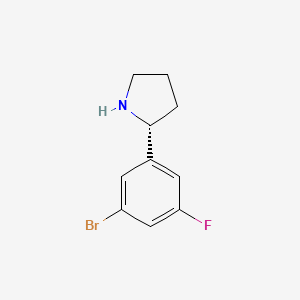
![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
